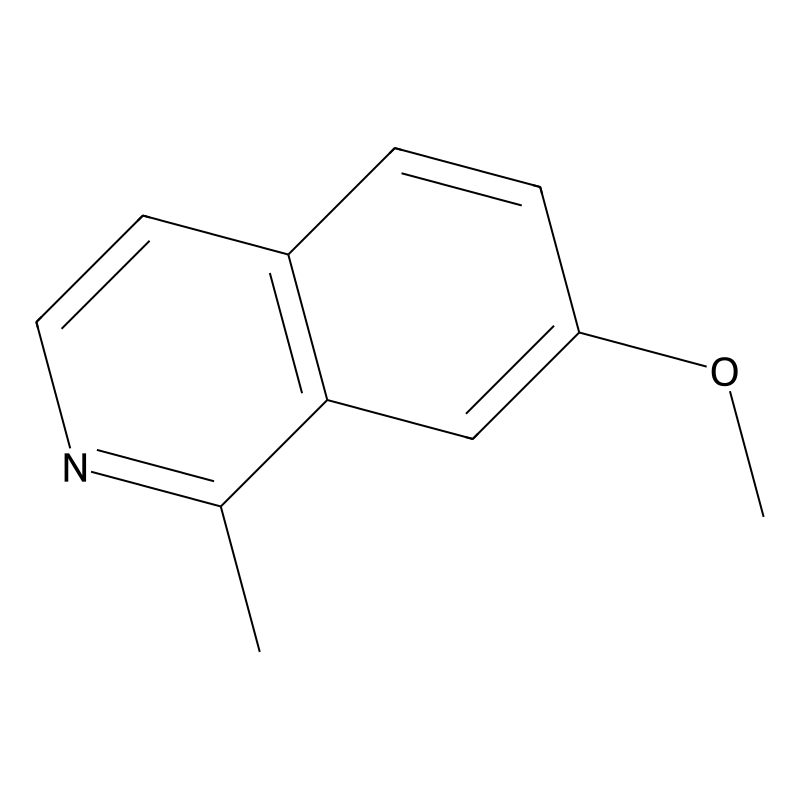

7-Methoxy-1-methylisoquinoline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Organic Chemistry Synthesis

Specific Scientific Field: Organic Chemistry

Summary of the Application: “7-Methoxy-1-methylisoquinoline” is used in the synthesis of highly-substituted isoquinolines, which are important scaffolds in the synthesis of natural products and in drug development .

Methods of Application or Experimental Procedures: The process involves the direct metalation of 7-benzyloxy-6-methoxyisoquinoline with Knochel–Hauser base, followed by cuprate-mediated methylation . . Therefore, an alternative method involves quenching the metalated intermediate with Eschenmoser’s reagent to give an easy-to-clean tertiary benzylamine, which, after quaternization with iodomethane, is easily converted into the desired 1-methylisoquinoline by hydrogenolysis of both the benzylamine and benzyl ether groups .

Summary of Results or Outcomes: This method provides a novel approach for the introduction of a methyl group at C1 of isoquinolines, and it has been exemplified by a new total synthesis of the alkaloid 7-hydroxy-6-methoxy-1-methylisoquinoline .

7-Methoxy-1-methylisoquinoline is a nitrogen-containing heterocyclic compound characterized by its isoquinoline structure, which consists of a benzene ring fused to a pyridine ring. The chemical formula for 7-methoxy-1-methylisoquinoline is , and it is notable for its methoxy group at the seventh position and a methyl group at the first position of the isoquinoline framework. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in synthetic organic chemistry.

As 7-MMI primarily serves as a precursor, a mechanism of action in biological systems is not applicable.

- Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a lab coat.

- Work in a well-ventilated fume hood.

- Avoid inhalation, ingestion, and skin contact.

- Dispose of waste according to proper chemical waste disposal regulations.

- Methylation: The introduction of additional methyl groups can be achieved through metalation followed by methylation using reagents such as iodomethane or via cuprate-mediated methylation methods .

- Hydrogenolysis: This reaction can be employed to remove protective groups, such as benzyl ethers, under catalytic conditions to yield more reactive intermediates .

- Alkylation: Alkylation reactions can occur at various positions on the isoquinoline ring, leading to derivatives with enhanced biological properties .

Research indicates that 7-methoxy-1-methylisoquinoline exhibits significant biological activities, including:

- Antimicrobial Properties: Studies have shown that isoquinoline derivatives possess antibacterial and antifungal activities, making them potential candidates for drug development.

- Neuroprotective Effects: Certain isoquinolines have been investigated for their neuroprotective effects, suggesting that 7-methoxy-1-methylisoquinoline may also have similar properties.

- Anticancer Activity: Some derivatives in this class have demonstrated cytotoxic effects against various cancer cell lines, highlighting their potential in oncology .

Several synthetic routes have been developed for the preparation of 7-methoxy-1-methylisoquinoline:

- Direct Methylation: Using metalation followed by methylation techniques allows for the introduction of a methyl group at the first position of isoquinolines .

- Aminomethylation: This involves converting a metalated isoquinoline into a tertiary amine, followed by quaternization and subsequent hydrogenolysis to yield the desired product .

- Alternative Routes: Other methods include alkylation reactions with various electrophiles and the use of different starting materials like 4-methoxy-3-methyl-benzaldehyde .

The applications of 7-methoxy-1-methylisoquinoline extend across several fields:

- Pharmaceutical Development: Its biological activity makes it a candidate for developing new antimicrobial or anticancer drugs.

- Synthetic Chemistry: It serves as an important intermediate in synthesizing more complex organic molecules and natural products.

- Research Tool: The compound can be used in studies exploring the structure-activity relationship of isoquinoline derivatives.

Interaction studies involving 7-methoxy-1-methylisoquinoline focus on its binding affinities and mechanisms of action with biological targets. Research indicates that isoquinolines can interact with various receptors and enzymes, influencing pathways related to inflammation, cancer progression, and microbial resistance. Further studies are needed to elucidate these interactions fully.

Several compounds share structural similarities with 7-methoxy-1-methylisoquinoline. Here are some notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1-Methylisoquinoline | Methyl group at position one | Lacks methoxy substitution; simpler structure |

| 6-Methoxy-1-methylisoquinoline | Methoxy group at position six | Different substitution pattern affecting activity |

| 7-Hydroxy-1-methylisoquinoline | Hydroxy group at position seven | Potentially different biological properties |

| 6,7-Dimethoxy-1-methylisoquinoline | Methoxy groups at positions six and seven | Increased lipophilicity; may enhance biological activity |

These compounds highlight the uniqueness of 7-methoxy-1-methylisoquinoline, particularly in its specific substitution pattern that may influence its pharmacological properties and reactivity compared to other isoquinolines.